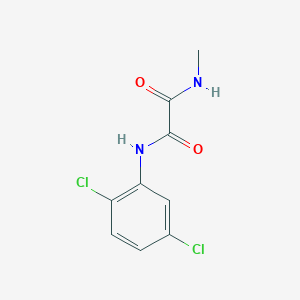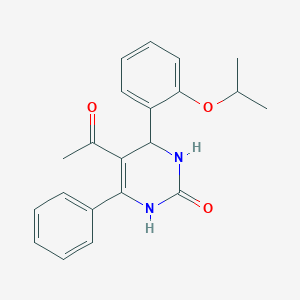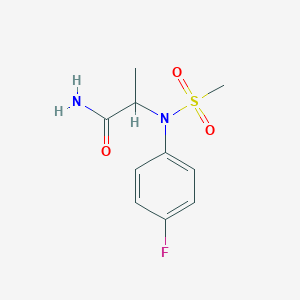![molecular formula C20H20F3N3O5 B4240115 1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPTP and is a piperazine derivative that has been synthesized through a specific method.
Mécanisme D'action
The mechanism of action of MPTP involves its interaction with specific receptors and biological pathways. MPTP has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which leads to the accumulation of toxic metabolites that damage dopaminergic neurons. This mechanism is similar to the neurotoxicity observed in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPTP can induce apoptosis in cancer cells and reduce inflammation in macrophages. In vivo studies have shown that MPTP can induce Parkinson's disease-like symptoms in animal models and reduce the number of dopaminergic neurons in the substantia nigra.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPTP in lab experiments include its specific mechanism of action, its ability to induce Parkinson's disease-like symptoms in animal models, and its potential as a drug candidate for various diseases. The limitations of using MPTP in lab experiments include its neurotoxicity, its potential to induce Parkinson's disease-like symptoms in researchers, and the need for specific safety precautions.
Orientations Futures
There are several future directions for MPTP research, including the development of new drug candidates based on its structure, the investigation of its effects on other biological pathways and receptors, and the development of new animal models for Parkinson's disease. Additionally, the use of MPTP in combination with other compounds may lead to new therapeutic strategies for various diseases. Further research is needed to fully understand the potential of MPTP in various fields.
Conclusion:
In conclusion, 1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPTP have been discussed in this paper. Further research is needed to fully understand the potential of MPTP in various fields.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPTP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, MPTP has been studied for its effects on various biological pathways and receptors. In neuroscience, MPTP has been used as a tool to study the dopaminergic system and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c1-30-15-3-5-16(6-4-15)31-13-19(27)25-10-8-24(9-11-25)17-7-2-14(20(21,22)23)12-18(17)26(28)29/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSPMYBHKVRPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)
![1-(2,2-dimethylpropanoyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4240035.png)

![N-(2-methoxyethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4240040.png)
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
![N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4240075.png)


![3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4240098.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4240099.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4240107.png)